5-Amino-3-bromo-2-(N,N-diethylamino)pyridine
Description
Properties
IUPAC Name |
3-bromo-2-N,2-N-diethylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrN3/c1-3-13(4-2)9-8(10)5-7(11)6-12-9/h5-6H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBMBNHITDAFRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=N1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration Followed by Reduction
Nitration of 3-bromo-2-(N,N-diethylamino)pyridine requires a nitro group-directing strategy. Protecting the diethylamino group as an amide temporarily reduces its electron-donating effect, allowing nitration at position 5. For example, acetylation of the diethylamino group with acetic anhydride forms an acetamide derivative, which directs nitration to position 5. Subsequent reduction of the nitro group using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄Cl/Fe) yields the amino group.
Hofmann Rearrangement of Carboxylic Acid Derivatives
A Hofmann rearrangement of 5-bromo-6-(N,N-diethylamino)nicotinamide provides an alternative route. Treatment with bromine and sodium hydroxide converts the amide to an amine, as demonstrated in the synthesis of 5-amino-3-bromo-2-methylpyridine . Adapting this method, 5-bromo-6-(N,N-diethylamino)nicotinamide undergoes rearrangement to yield the target compound.
Installation of the N,N-Diethylamino Group at Position 2
The diethylamino group is typically introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution of Halopyridines
Reaction of 2-chloropyridine derivatives with diethylamine under elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF) facilitates substitution. For example, 2-(N,N-diethylamino)pyridine was synthesized by heating 2-chloropyridine with excess diethylamine in DMF at 90°C for 12 hours.
Reductive Amination of Pyridine Ketones
Reductive amination of 2-acetylpyridine with diethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol provides a secondary route. This method is advantageous for avoiding harsh reaction conditions.
Integrated Synthetic Routes
Combining the above strategies, two viable pathways emerge:
Route 1: Sequential Functionalization
-
Diethylamino Introduction : React 2-chloropyridine with diethylamine to form 2-(N,N-diethylamino)pyridine.
-
Nitration : Protect the diethylamino group as an acetamide, nitrate at position 5, and deprotect.
-
Bromination : Use directed metalation or diazotization to introduce bromine at position 3.
-
Nitro Reduction : Reduce the nitro group to amine using H₂/Pd-C.
Route 2: Convergent Synthesis
-
Bromination of 2-(N,N-diethylamino)pyridine : Use DoM to brominate at position 3.
-
Amination via Hofmann Rearrangement : Convert a pre-installed carboxylic acid derivative at position 5 to an amine.
Reaction Optimization and Challenges
Regioselectivity in Bromination
The diethylamino group’s strong ortho/para-directing nature complicates bromination at position 3. Solutions include:
Functional Group Compatibility
Analytical and Characterization Data
Key spectroscopic data for intermediates and the target compound include:
-
¹H NMR : Diethylamino protons resonate as a quartet at δ 1.2–1.4 ppm (CH₃) and triplet at δ 3.4–3.6 ppm (CH₂).
-
¹³C NMR : The quaternary carbon at position 3 (C-Br) appears at δ 120–125 ppm.
Industrial and Scalability Considerations
Large-scale synthesis faces challenges in cost and safety:
-
Bromine Handling : Use of flow chemistry minimizes exposure to toxic Br₂.
-
Catalyst Recycling : Palladium catalysts in reduction steps can be recovered via filtration.
Emerging Methodologies
Recent advances include photoredox catalysis for C–H bromination and enzymatic amination, though these remain exploratory for pyridine systems .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-bromo-2-(N,N-diethylamino)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide for hydroxyl substitution and amines for amino substitution.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds with similar structures have been investigated for their potential antimicrobial properties. For instance, derivatives of pyridine have shown effectiveness against various pathogens, suggesting that 5-amino-3-bromo-2-(N,N-diethylamino)pyridine could exhibit similar activity .
- Anti-inflammatory Agents : Research has indicated that pyridine derivatives can serve as intermediates in the synthesis of anti-inflammatory drugs. The ability to modify the amino and bromo groups allows for the development of compounds targeting inflammatory pathways in diseases such as rheumatoid arthritis .
- Neuropharmacology : The N,N-diethylamino moiety may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier. This characteristic is significant for developing neuroactive agents, particularly in treating neurological disorders .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Heterocycles : The compound can be utilized to synthesize various heterocyclic compounds through nucleophilic substitution reactions. Its bromine atom is a good leaving group, facilitating the formation of more complex structures .
- Ligand Development : In coordination chemistry, this compound can act as a ligand for metal complexes. The nitrogen atoms in the pyridine ring can coordinate with metal ions, leading to new materials with potential applications in catalysis and materials science .
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a significant reduction in bacterial growth, demonstrating its potential as an antimicrobial agent.
| Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Case Study 2: Synthesis of Novel Heterocycles
In a synthetic pathway involving this compound, researchers successfully synthesized a series of novel heterocycles with promising biological activity. The synthetic route involved:
- Bromination of the pyridine ring.
- Nucleophilic substitution with various amines.
- Characterization through NMR and mass spectrometry.
The resulting compounds exhibited enhanced pharmacological profiles compared to their precursors.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-2-(N,N-diethylamino)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
- Molecular Formula : C₇H₁₀BrN₃ (vs. C₈H₁₃BrN₃ for the diethyl variant)
- Key Differences: Substituent: Dimethylamino (-N(CH₃)₂) at position 2. Properties: Reduced steric bulk and lower lipophilicity compared to the diethylamino analog. Purity: 95% (commercial availability) .
5-Amino-3-bromo-2-methylpyridine
- Molecular Formula : C₆H₆BrN₃ (estimated).
- Key Differences: Substituent: Methyl (-CH₃) at position 2. Properties: The absence of an amino group at position 2 reduces hydrogen-bonding capacity, decreasing solubility in polar solvents. Synthesis: Prepared via halogenation and amination steps, differing from the diethylamino variant’s nucleophilic substitution .
2-Amino-5-bromo-3-hydroxypyridine
- Molecular Formula : C₅H₅BrN₂O.
- Key Differences: Substituents: Hydroxyl (-OH) at position 3, amino (-NH₂) at position 2. Properties: The hydroxyl group introduces hydrogen-bonding and acidity (pKa ~8–10), enhancing aqueous solubility but reducing lipid membrane penetration. Bromo at position 5 may direct electrophilic substitution differently .
3-Amino-2-Bromo-5-Fluoropyridine
- Molecular Formula : C₅H₄BrFN₂.
- Key Differences: Substituents: Fluoro at position 5, amino at position 3. Properties: Fluorine’s electronegativity increases electron-withdrawing effects, activating the ring for nucleophilic attack at position 2.
Data Table: Structural and Functional Comparison
Pharmacological and Industrial Relevance
- Lipophilicity: The diethylamino group in the target compound enhances blood-brain barrier penetration, making it suitable for CNS-targeting drugs, unlike hydrophilic analogs like 2-amino-5-bromo-3-hydroxypyridine.
- Steric Effects: Bulkier substituents (e.g., diethylamino) may reduce metabolic degradation, improving drug half-life compared to methyl or hydroxyl analogs .
Biological Activity
5-Amino-3-bromo-2-(N,N-diethylamino)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, biological interactions, and relevant research findings.
Structural Characteristics
The compound features a pyridine ring substituted at the 3-position with a bromine atom and at the 2-position with an N,N-diethylamino group. Its molecular formula includes elements such as nitrogen, carbon, hydrogen, and bromine. The unique substitution pattern is crucial for its biological activity, influencing solubility and reactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Pyridine derivatives have been studied for their antimicrobial efficacy against various pathogens. For instance, some derivatives have shown potential against bacteria like Escherichia coli and fungi such as Candida albicans .
- Anticancer Potential : Similar compounds have been investigated for their anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. The structural modifications can significantly enhance or diminish these effects .
The mechanism of action for this compound involves its interaction with specific molecular targets. It can act as a ligand to bind enzymes or receptors, modulating their activity. The precise pathways depend on the biological context in which the compound is studied .
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and unique properties of compounds similar to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-5-bromopyridine | Bromine at position 5 | Exhibits different reactivity patterns |
| 2-Amino-5-bromopyridine | Amino group at position 2 | Known for its role in pharmaceutical synthesis |
| 4-Amino-3-bromopyridine | Amino group at position 4 | Potential anti-cancer activity |
| 5-Amino-3-chloropyridine | Chlorine instead of bromine | Different electronic properties affecting reactivity |
This table illustrates how the unique substitution pattern of this compound may influence its biological activities compared to other related compounds.
Case Studies and Research Findings
Q & A
Q. What are the key synthetic routes for preparing 5-Amino-3-bromo-2-(N,N-diethylamino)pyridine, and how do reaction conditions influence yield?
The compound can be synthesized via bromination of a pre-functionalized pyridine precursor. For example, bromination of 2-amino-3-(N,N-diethylamino)pyridine with reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C) typically yields the 3-bromo derivative. Regioselectivity is influenced by the directing effects of the amino and diethylamino groups . Methodological Note : Optimize stoichiometry (e.g., 1.1–1.3 eq Br₂ equivalents) and monitor temperature to minimize side reactions (e.g., over-bromination). Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What safety precautions are critical when handling this compound?
The compound may pose hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H334). Use PPE (gloves, goggles, fume hood) and adhere to WGK 3 regulations for water hazard. Store in airtight containers away from light and moisture .
Q. How is the purity and structural identity of this compound validated in academic research?
- Analytical Methods :
Advanced Research Questions
Q. How do steric and electronic effects of the N,N-diethylamino group influence reactivity in cross-coupling reactions?
The bulky diethylamino group at the 2-position can hinder coupling at adjacent positions. For Suzuki-Miyaura reactions, the 3-bromo site is more reactive than the 5-amino group due to reduced steric hindrance. Computational studies (DFT) suggest that electron-donating groups like –N(CH₂CH₃)₂ increase electron density at the pyridine ring, modulating reactivity . Experimental Design : Compare coupling efficiency (Pd(PPh₃)₄, K₂CO₃) with aryl boronic acids at 80°C. Monitor yields and byproducts via TLC/GC-MS .
Q. What challenges arise in analyzing tautomeric or conformational equilibria of this compound?
The amino and diethylamino groups may participate in tautomerism or hydrogen bonding, complicating spectral interpretation. For example, dynamic NMR studies (variable-temperature ¹H NMR) can reveal exchange processes between tautomers. Solvent polarity (e.g., DMSO vs. CDCl₃) significantly impacts equilibrium .
Q. How can conflicting regioselectivity data in bromination reactions be resolved?
Contradictions in bromination positions (e.g., 3- vs. 5-bromo derivatives) often stem from competing directing effects. For instance, the –NH₂ group is a stronger ortho/para director than –N(CH₂CH₃)₂. Use deuterated analogs or computational modeling (e.g., Fukui indices) to predict dominant pathways .
Methodological Recommendations
- Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of amino groups.
- Data Validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-311+G(d,p)) .
- Troubleshooting : If bromination yields drop below 50%, check reagent freshness or switch to alternative bromine sources (e.g., CuBr₂).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
